2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one is a chemical compound with a unique structure that includes both hydroxyl and methoxy functional groups
Vorbereitungsmethoden
The synthesis of 2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of solvents, catalysts, and temperature control to achieve the desired yield and purity .
Analyse Chemischer Reaktionen
2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways .
Wirkmechanismus
The mechanism of action of 2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may modulate certain enzymatic activities .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-8-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one can be compared with other similar compounds, such as 7-methoxy-1,2-dihydrophthalazin-1-one and 8-hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one. These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H12N2O3 |
---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2-ethyl-8-hydroxy-7-methoxyphthalazin-1-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-13-11(15)9-7(6-12-13)4-5-8(16-2)10(9)14/h4-6,14H,3H2,1-2H3 |
InChI-Schlüssel |
FGZNEOSUPZXDIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=C(C=CC(=C2O)OC)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.